Technical Whitepaper: 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
Technical Whitepaper: 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
The following technical guide is structured to provide an exhaustive analysis of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine, tailored for application scientists and drug development professionals.
A Kinetic Powerhouse & Modular Scaffold for Bioorthogonal Ligation
Executive Summary
In the landscape of bioorthogonal chemistry, 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine (referred to herein as I-Tz-Me ) occupies a critical "Goldilocks" zone. Unlike the hyper-reactive but hydrolytically unstable dipyridyl-tetrazines, I-Tz-Me offers a robust balance of physiological stability and tunable reactivity . Its defining feature—the para-iodo substituent—serves as a dual-purpose handle: it modulates the Inverse Electron Demand Diels-Alder (IEDDA) kinetics via inductive effects and provides a high-fidelity site for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Stille) to attach payloads ranging from fluorophores to cytotoxic drugs.
This guide details the physicochemical properties, synthesis protocols, kinetic profiles, and experimental workflows necessary to deploy I-Tz-Me in high-stakes chemical biology and pre-targeted radioimmunotherapy applications.
Physicochemical Profile
Structural & Property Analysis
The stability of I-Tz-Me is derived from the methyl substituent at the C6 position, which mitigates the steric bulk associated with bis-aryl tetrazines while maintaining sufficient electron deficiency for IEDDA reactivity.
| Property | Value / Description |
| IUPAC Name | 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine |
| CAS Number | 56108-04-4 |
| Molecular Formula | C₉H₇IN₄ |
| Molecular Weight | 298.08 g/mol |
| Appearance | Vibrant pink/red crystalline solid |
| Solubility (Water) | Low (< 1 mM); requires organic co-solvent |
| Solubility (Organic) | High in DMSO, DMF, DCM, MeOH |
| LogP (Predicted) | ~1.85 (Lipophilic) |
| ~520 nm (n | |
| Extinction Coeff.[1][2] ( | ~500–800 M⁻¹cm⁻¹ at 520 nm |
Spectroscopic Signature
-
UV-Vis: The characteristic absorption at 520 nm is diagnostic. The loss of this peak correlates 1:1 with the IEDDA reaction progress, making it an intrinsic reporter for kinetic assays.
-
¹H NMR (CDCl₃):
- ~3.0-3.1 ppm (s, 3H, -CH₃)
- ~8.2-8.3 ppm (d, 2H, Ar-H ortho to tetrazine)
- ~7.9-8.0 ppm (d, 2H, Ar-H meta to tetrazine)
-
¹³C NMR: Distinct tetrazine ring carbons appear downfield (~160-170 ppm).
Synthesis & Production
Expert Insight: While symmetric tetrazines are trivial to synthesize, the asymmetric nature of I-Tz-Me requires a controlled Pinner synthesis to avoid statistical mixtures of bis-methyl and bis-iodophenyl byproducts.
Optimized Synthesis Protocol
Reaction Type: Pinner Synthesis followed by Oxidation. Precursors: 4-Iodobenzonitrile, Acetonitrile (acts as reactant & solvent), Hydrazine Hydrate.
Step 1: Dihydrotetrazine Formation
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add 4-iodobenzonitrile (1.0 equiv) and Zn(OTf)₂ (0.05 equiv, catalyst) to excess acetonitrile (10-20 equiv).
-
Activation: Add Hydrazine hydrate (5.0 equiv) slowly.
-
Reaction: Reflux at 60-80°C for 12–24 hours. The solution will turn orange/yellow, indicating the formation of the dihydrotetrazine intermediate.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess hydrazine and acetonitrile.
Step 2: Oxidation to Tetrazine
-
Solvent: Resuspend the crude dihydrotetrazine in DCM or AcOH.
-
Oxidant: Add NaNO₂ (sodium nitrite) solution dropwise (in acidic media) OR add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) carefully until gas evolution (
) ceases and the color shifts to deep magenta/red. -
Purification:
-
Perform extraction with DCM/Water.
-
Critical Step: Silica gel column chromatography. Elute with Hexanes:EtOAc (gradient 9:1 to 4:1).
-
Isolation: Collect the bright pink/red band. Bis-aryl impurities will elute later; bis-methyl is volatile/unstable.
-
Visualizing the Synthesis Pathway
Caption: Two-step synthesis via Pinner reaction and oxidative aromatization.
Reactivity & Kinetics: The IEDDA Mechanism[2]
The core utility of I-Tz-Me lies in the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Mechanistic Breakdown
-
Cycloaddition: The electron-poor tetrazine (LUMO) reacts with a strained dienophile (HOMO), such as trans-cyclooctene (TCO) or Methylcyclopropene.
-
Retro-Diels-Alder: The resulting bicyclic intermediate rapidly expels nitrogen gas (
), driving the reaction irreversibly. -
Tautomerization/Oxidation: The 4,5-dihydropyridazine product tautomerizes to the 1,4-isomer or oxidizes to the aromatic pyridazine.
Kinetic Tuning
-
Rate Constant (
): ~10 – 100 M⁻¹s⁻¹ (in MeOH/Water with TCO). -
Substituent Effect: The Iodo group is inductively electron-withdrawing (
). This lowers the LUMO energy of the tetrazine ring relative to a standard phenyl-tetrazine, resulting in faster kinetics ( ). -
Comparison:
-
Bis-pyridyl tetrazines:
M⁻¹s⁻¹ (Fastest, but unstable). -
I-Tz-Me:
M⁻¹s⁻¹ (Stable, fast enough for cell labeling). -
Bis-methyl tetrazine:
M⁻¹s⁻¹ (Slow, volatile).
-
IEDDA Reaction Diagram
Caption: Mechanism of the IEDDA ligation between I-Tz-Me and TCO.
Functionalization: The "Iodo" Advantage
The 4-iodophenyl group is not merely kinetic tuning; it is a synthetic handle . The Carbon-Iodine bond is weak and highly reactive toward oxidative addition by Palladium(0).
Cross-Coupling Workflows
-
Sonogashira Coupling: React I-Tz-Me with terminal alkynes (e.g., alkyne-fluorophores) to create rigid, conjugated probes.
-
Suzuki-Miyaura: React with aryl-boronic acids to extend the pi-system or attach targeting moieties.
-
Heck Reaction: Coupling with alkenes.
Trustworthiness Note: When performing Pd-couplings on tetrazines, avoid harsh reducing conditions or high temperatures (>100°C) for extended periods, as the tetrazine ring can degrade. Use mild catalysts like
Caption: Divergent synthesis using the iodo-handle for functional probe generation.
Experimental Protocols
Kinetic Measurement Assay
To determine the reactivity of I-Tz-Me with a specific dienophile:
-
Preparation: Prepare a 10 mM stock of I-Tz-Me in DMSO.
-
Dilution: Dilute to 100 µM in PBS/MeOH (9:1) in a quartz cuvette.
-
Baseline: Measure Absorbance at 520 nm (
). -
Initiation: Add 10 equiv of TCO (or dienophile of interest).
-
Monitoring: Monitor the decay of
over time using a UV-Vis spectrophotometer. -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ). Divide by [Dienophile] to get the second-order rate constant .
Stability Check
Before in vivo use, validate stability in serum:
-
Incubate 100 µM I-Tz-Me in 100% Fetal Bovine Serum (FBS) at 37°C.
-
Take aliquots at 0, 1, 4, and 24 hours.
-
Extract with acetonitrile (to precipitate proteins) and analyze supernatant by HPLC-UV (520 nm).
-
Expectation: >90% intact after 4 hours; >80% after 24 hours (superior to bis-pyridyl variants).
Safety & Handling
-
Light Sensitivity: Tetrazines are photolabile. Store solids and solutions in amber vials wrapped in foil.
-
Temperature: Store solid at -20°C. Solutions in DMSO are stable for weeks at -20°C but degrade at RT.
-
Quenching: Unreacted tetrazines can be quenched with an excess of TCO or Norbornene before disposal.
References
-
Tetrazine Ligation: Fast, Clean, and Vers
- Source:Chemical Reviews (2021)
- Context: Comprehensive review of IEDDA kinetics and tetrazine stability classes.
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction
- Source:ChemRxiv / Chemical Communic
- Context: Protocols for Pd-catalyzed coupling on halogen
-
Kinetic Studies of Inverse Electron Demand Diels–Alder Reactions
- Source:Bioconjug
- Context: Comparative kinetics of methyl/phenyl vs dipyridyl tetrazines.
-
Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality
- Source:Aldrich Chemical Files / Sigma-Aldrich
- Context: General properties and handling of bioorthogonal reagents.
